molecular formula C12H17NO4 B15261202 2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid

2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid

Cat. No.: B15261202
M. Wt: 239.27 g/mol
InChI Key: NJWZBZHZJLRORA-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a tetrahydropyran (oxan-4-yl) group at position 2, an isopropyl (propan-2-yl) group at position 4, and a carboxylic acid moiety at position 4. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., angiotensin II receptor antagonists in ) highlight the importance of oxazole and tetrazole derivatives in drug design .

Key physicochemical properties (extrapolated from related compounds in and ):

  • Molecular formula: Likely $ \text{C}{12}\text{H}{17}\text{NO}_4 $ (based on analogous compounds with tetrahydropyran substituents).
  • Molecular weight: ~239–240 g/mol.
  • Functional groups: Oxazole ring (aromatic heterocycle), carboxylic acid (polar, ionizable), tetrahydropyran (lipophilic ether ring).

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-(oxan-4-yl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H17NO4/c1-7(2)9-10(12(14)15)17-11(13-9)8-3-5-16-6-4-8/h7-8H,3-6H2,1-2H3,(H,14,15)

InChI Key

NJWZBZHZJLRORA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(OC(=N1)C2CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Formation of the Oxazole Ring: The oxazole ring is typically formed through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the Rings:

Industrial Production Methods

Industrial production of 2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

2.1. Carboxylic Acid Group Reactions

The carboxylic acid moiety (-COOH) can undergo:

Reaction TypeDescriptionExample Reagents
Esterification Conversion to esters via acid-catalyzed reaction with alcoholsH₂SO₄, ROH
Amide Formation Reaction with amines to form amidesThionyl chloride (SOCl₂), NH₃
Decarboxylation Loss of CO₂ under thermal/acidic conditionsHeat, H₂SO₄

2.2. Oxazole Ring Reactions

The oxazole ring is reactive due to its electron-deficient nature:

  • Substitution at C-2/C-5 : Direct arylation or alkylation via palladium-catalyzed coupling (e.g., with aryl halides) .

  • Electrophilic Aromatic Substitution : Possible meta-directing effects due to the electron-withdrawing carboxylic acid .

  • Cyclization with Nucleophiles : Reaction with Grignard reagents or amines to form fused rings.

Stability and Reactivity Considerations

  • Oxazole Ring Stability : The ring is generally stable under mild conditions but may degrade under strong acidic/basic conditions.

  • Functional Group Interactions : The carboxylic acid may influence the electronic environment of the oxazole ring, affecting reactivity.

  • Steric Effects : The bulkier propan-2-yl substituent at C-4 may hinder certain reactions compared to methyl-substituted analogs.

Comparative Analysis with Similar Oxazoles

A comparison with structurally related compounds illustrates potential reactivity trends:

CompoundKey FeaturesLikely Reactivity Differences
5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid Carboxylic acid at C-4Positional isomerism may alter substitution regioselectivity
4-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid Methyl group at C-4Reduced steric hindrance compared to propan-2-yl
2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid Simplified substituentsHigher reactivity at C-5 due to absence of bulky groups

Scientific Research Applications

2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Oxan-4-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid with structurally related oxazole derivatives and bioactive molecules:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Oxan-4-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid Oxan-4-yl (C5H9O), propan-2-yl, COOH C12H17NO4 (estimated) ~239–240 High lipophilicity; potential drug scaffold
2-(Oxolan-3-yl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid Oxolan-3-yl (tetrahydrofuran), propan-2-yl C11H15NO4 225.24 Smaller ring size (5-membered vs. 6-membered); lower molecular weight
5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid Oxolan-2-yl (tetrahydrofuran), COOH C8H9NO4 183.16 Simpler structure; reduced steric hindrance
5-Methyloxazole-4-carboxylic acid Methyl, COOH C5H5NO3 127.09 Basic oxazole derivative; precursor for synthesis
CV-11974 (Angiotensin II antagonist) Tetrazole, biphenyl, benzimidazole C24H20N6O3 440.46 High potency in blocking angiotensin receptors (ID50: 0.033 mg/kg in rats)

Key Structural and Functional Differences :

Ring Systems :

  • The tetrahydropyran (oxan-4-yl) group in the target compound provides a larger, more rigid six-membered ring compared to the five-membered tetrahydrofuran (oxolan) in analogs (e.g., ). This increases lipophilicity and may enhance membrane permeability .
  • The carboxylic acid group at position 5 distinguishes it from 5-methyloxazole-4-carboxylic acid (), which lacks ionizable functionality, limiting its solubility .

Bioactivity :

  • While the target compound’s pharmacological profile is uncharacterized, CV-11974 () demonstrates how heterocyclic cores (e.g., benzimidazole) paired with ionizable groups (tetrazole, carboxylic acid) achieve high receptor-binding affinity. The target compound’s carboxylic acid may similarly facilitate hydrogen bonding in biological systems .

Synthetic Accessibility :

  • Simpler analogs like 5-methyloxazole-4-carboxylic acid () are commercially available and serve as building blocks. In contrast, the target compound’s tetrahydropyran and isopropyl groups likely require multi-step synthesis, increasing complexity .

Research Findings and Implications

  • Lipophilicity vs. Solubility : The isopropyl and tetrahydropyran groups enhance lipophilicity (LogP estimated >2), which may improve blood-brain barrier penetration but reduce aqueous solubility. This trade-off necessitates formulation optimization for drug development .
  • Steric Effects : The bulky isopropyl group at position 4 may hinder interactions with flat binding pockets (e.g., enzyme active sites), unlike smaller substituents in 5-(oxolan-2-yl)-1,3-oxazole-4-carboxylic acid () .
  • Thermodynamic Stability : The tetrahydropyran ring’s chair conformation () likely improves stability compared to less rigid analogs, a critical factor in pharmacokinetics .

Q & A

Q. What are the established synthetic routes for 2-(Oxan-4-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid, and what key reaction conditions optimize yield?

A multi-step synthesis approach is typically employed for oxazole-carboxylic acid derivatives. For example:

  • Step 1 : Condensation of appropriate aldehydes with heterocyclic precursors (e.g., thiazolidinones or aminothiazoles) in acetic acid under reflux (2–5 hours) using sodium acetate as a catalyst .
  • Step 2 : Cyclization via nucleophilic substitution or oxidative coupling. Reaction temperatures (80–120°C) and solvent polarity significantly impact yield.
  • Purification : Recrystallization from acetic acid or DMF/water mixtures is effective for isolating crystalline products .

Q. Key Optimization Factors :

  • Catalyst loading : 10–20 mol% sodium acetate improves cyclization efficiency.
  • Reaction time : Extended reflux (≥3 hours) ensures complete conversion .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be systematically applied to confirm the structure of this compound?

  • 1H/13C NMR :
    • Oxazole protons : Look for deshielded signals at δ 7.5–8.5 ppm (C2/C4 positions).
    • Oxan-4-YL group : Axial/equatorial protons appear as multiplet signals (δ 3.5–4.5 ppm) .
  • FTIR :
    • Carboxylic acid C=O stretch: Strong absorption at 1680–1720 cm⁻¹.
    • Oxazole ring vibrations: Peaks at 1550–1600 cm⁻¹ (C=N/C-O stretching) .
  • Cross-Validation : Compare experimental data with computational spectra (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced Research Questions

Q. What computational approaches are recommended for analyzing the electron localization and noncovalent interactions in this oxazole derivative?

  • Electron Localization Function (ELF) : Use Multiwfn software to visualize electron density topology and identify lone pairs, σ/π bonds, and van der Waals interactions .
  • Noncovalent Interaction (NCI) Analysis : Generate reduced density gradient (RDG) isosurfaces to map hydrogen bonds and steric effects. This complements crystallographic data .
  • Methodology :
    • Optimize geometry using DFT (B3LYP/6-311+G(d,p)).
    • Calculate electrostatic potential (ESP) surfaces to predict reactive sites .

Q. Example Findings :

  • The oxazole ring exhibits strong electron-withdrawing effects, polarizing the carboxylic acid group .

Q. How can researchers resolve contradictions in crystallographic data versus DFT-optimized geometries for this compound?

  • Root Cause : Discrepancies often arise from crystal packing forces (e.g., hydrogen bonds) absent in gas-phase DFT models .
  • Resolution Strategies :
    • Periodic DFT Calculations : Incorporate crystal lattice parameters to simulate solid-state effects .
    • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) observed in XRD but missing in DFT .
    • Dynamic Correlations : Use molecular dynamics (MD) to assess conformational flexibility under simulated crystal conditions .

Q. Case Study :

  • For 4-ethyl-2-methyloxazole-5-carboxylic acid, XRD revealed a planar oxazole ring, whereas DFT predicted slight puckering due to solvent-free conditions .

Safety and Handling

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Emergency Procedures : For skin contact, rinse immediately with water (≥15 minutes) and remove contaminated clothing .

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